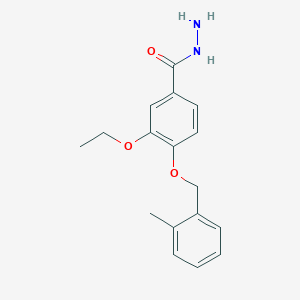
3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the process, ensuring consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: The compound is utilized in biochemical research to study enzyme interactions and protein modifications .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: The compound finds applications in the development of specialty chemicals and materials, contributing to advancements in material science and engineering .
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The hydrazide group plays a crucial role in these interactions, facilitating binding to target molecules and influencing their activity .
Comparación Con Compuestos Similares
4-[(4-methylbenzyl)oxy]benzohydrazide: Similar structure but with a different substituent on the benzyl group.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar core structure but with an ester group instead of a hydrazide group.
Uniqueness: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide stands out due to its unique combination of an ethoxy group and a hydrazide group, which imparts distinct reactivity and selectivity properties . This makes it particularly valuable in research and industrial applications where specific chemical behaviors are desired .
Propiedades
Fórmula molecular |
C17H20N2O3 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
3-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-16-10-13(17(20)19-18)8-9-15(16)22-11-14-7-5-4-6-12(14)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
Clave InChI |
QEHZPDHXJLTRAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



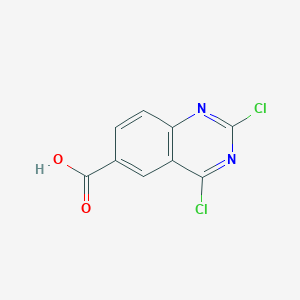



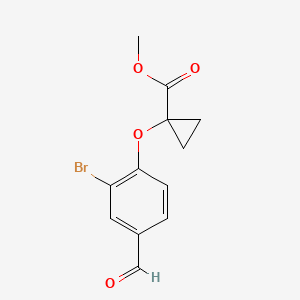
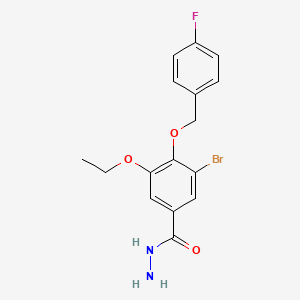
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)
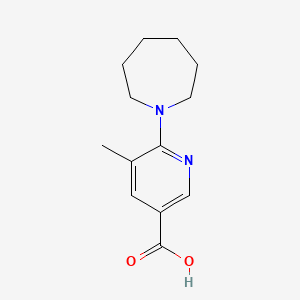
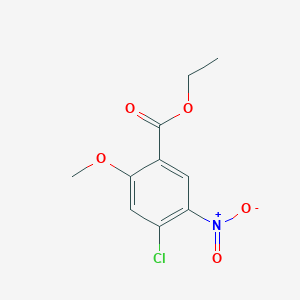
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)
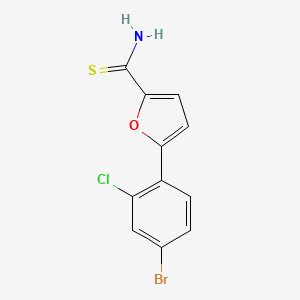
![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
